2-Hydroxy-5-(thiophen-2-YL)nicotinic acid
Overview
Description
2-Hydroxy-5-(thiophen-2-YL)nicotinic acid, also known as HTNA, is a chemical compound that belongs to the pyridine carboxylic acid family. It is a derivative of nicotinic acid and is used as a growth factor in Erwinia amylovora growth (pear and apple blossoms) .
Synthesis Analysis
Based on the modification of natural products and the active substructure splicing method, a series of new N - (thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis
The molecular formula of this compound is C10H7NO3S. The molecular weight is 221.23.Chemical Reactions Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Scientific Research Applications
Fungicidal Activity
“2-Hydroxy-5-(thiophen-2-YL)nicotinic acid” has been used in the design and synthesis of compounds with fungicidal activities . These compounds have shown good fungicidal activities against diseases such as southern corn rust (SCR, Puccinia sorghi), cucumber anthracnose (CA, Colletotrichum orbiculare), and cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.)) .
Bactericidal Activity
In addition to its fungicidal properties, “this compound” has also been used in the synthesis of compounds with bactericidal properties . The minimum bactericidal concentration of these compounds is determined using the macro broth dilution method .
Synthesis and Characterization
The compound “this compound” is synthesized and characterized for various research purposes . Its molecular formula is C10H7NO3S and it has a molecular weight of 221.23 .
DFT Studies
Density Functional Theory (DFT) studies are conducted on “this compound” for various research applications . These studies help in understanding the electronic structure and properties of the compound .
Molecular Modeling
Molecular modeling of “this compound” is performed to study its structure and properties . This helps in predicting the behavior of the compound in different environments .
Commercial Availability
“this compound” is commercially available and can be purchased for research purposes. It is offered by various chemical suppliers.
Mechanism of Action
Target of Action
It is known that nicotinic acid, a similar compound, acts through its receptor on adipocytes .
Mode of Action
It is suggested that the compound may interact with its targets to regulate the formation and release of adipokines .
Result of Action
Some compounds with similar structures have shown moderate to significant fungicidal activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-oxo-5-thiophen-2-yl-1H-pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-9-7(10(13)14)4-6(5-11-9)8-2-1-3-15-8/h1-5H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSFAGWZORAYSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CNC(=O)C(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686899 | |
Record name | 2-Oxo-5-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261987-89-6 | |
Record name | 2-Oxo-5-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-5-(thiophen-2-yl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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